6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cross-coupling chemistry Regioselectivity Synthetic methodology

Prioritize 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine for ATP-competitive kinase inhibitor programs. This 4-azaindole scaffold features a C6-bromo handle for regioselective Suzuki-Miyaura cross-coupling at the kinase hinge region. The N1-methyl group is critical for metabolic stability (blocks N-H donation) and optimal cellular permeability (calculated logP ~2.1), enabling CNS drug candidate design. It offers unambiguous reactivity over isomeric 7-bromo analogs for interpretable SAR studies. Patent-validated for dual mTOR/PI3K inhibition and MET/AXL kinase targets. Cost-effective access via 93% yield from commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor.

Molecular Formula C8H7BrN2
Molecular Weight 211.06
CAS No. 1086064-46-1
Cat. No. B3026738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
CAS1086064-46-1
Molecular FormulaC8H7BrN2
Molecular Weight211.06
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=N2)Br
InChIInChI=1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3
InChIKeyWPVYPRJZAOBBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1086064-46-1): A Strategic Heterocyclic Building Block for Pharmaceutical Synthesis


6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1086064-46-1, molecular formula C8H7BrN2, MW 211.06) is a heterocyclic compound belonging to the pyrrolo[3,2-b]pyridine family, also known as a 4-azaindole scaffold [1]. It features a bromine atom at the 6-position and a methyl group at the 1-position of the fused pyrrolopyridine core . This compound serves as a key synthetic intermediate in medicinal chemistry and drug discovery, primarily as a versatile cross-coupling partner for constructing complex molecular architectures common in kinase inhibitors and other biologically active molecules . The rigid bicyclic framework provides a privileged scaffold that mimics purine bases, enabling targeted interactions with biological targets including protein kinases, while the bromine substituent serves as an excellent handle for further functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed coupling reactions .

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Why Alternative Bromo-Substituted Pyrrolopyridines Cannot Be Interchanged


The precise positioning of the bromine atom on the pyrrolo[3,2-b]pyridine scaffold critically determines both synthetic reactivity and downstream biological properties of derived compounds. Bromine substitution at the 6-position (C6) versus the 2-, 3-, 5-, or 7-positions yields markedly different electronic environments and steric accessibility for cross-coupling reactions . In Suzuki-Miyaura couplings, the 6-bromo derivative offers distinct regioselectivity advantages compared to other positional isomers, as the electron-withdrawing pyridine nitrogen at the 4-position activates the C6 site for oxidative addition while avoiding the competing reactivity observed at C5 or C7 positions . Furthermore, the N1-methyl group present in this compound (absent in 6-bromo-1H-pyrrolo[3,2-b]pyridine, CAS 944937-53-5) provides critical steric and electronic modulation: it increases lipophilicity (calculated logP ~2.1 versus ~1.17 for the non-methylated analog), enhances metabolic stability of derived drug candidates by blocking N-H hydrogen bond donor capacity, and directs subsequent functionalization chemistry [1]. Generic substitution with alternative bromo-positional isomers or non-methylated analogs would fundamentally alter reaction outcomes and SAR optimization trajectories [1].

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Quantitative Differentiation Evidence Guide


C6-Bromo Regioselectivity Enables Predictable Cross-Coupling Chemistry Superior to C5 and C7 Isomers

The 6-bromo substituent provides a uniquely defined and predictable reactivity profile in palladium-catalyzed cross-coupling reactions compared to isomeric 5-bromo and 7-bromo analogs. In Suzuki-Miyaura coupling applications, the C6 position offers superior oxidative addition efficiency with Pd(0) catalysts due to the electron-withdrawing effect of the adjacent pyridine nitrogen at the 4-position, while avoiding the competing regioselectivity issues observed at C7 . Comparative bromination data for the pyrrolo[3,2-b]pyridine scaffold demonstrate that NBS-mediated bromination achieves C7:C5 regioselectivity of 9:1 (NBS in DCM) to 7:1 (Br2 in CHCl3), indicating that C6-brominated derivatives—typically prepared via directed synthesis rather than direct electrophilic bromination—offer a structurally defined alternative with distinct electronic properties and coupling reactivity . The C6-bromo derivative, when employed as a building block in kinase inhibitor synthesis, provides a coupling handle positioned for optimal vector alignment toward the kinase hinge region, a geometric advantage not shared by C5- or C7-substituted isomers . This positional specificity is critical for medicinal chemistry programs where precise spatial orientation of substituents determines target binding and selectivity.

Cross-coupling chemistry Regioselectivity Synthetic methodology Medicinal chemistry

N1-Methyl Substitution Enhances Lipophilicity by Approximately 0.9 logP Units Versus Non-Methylated Analog

The presence of the N1-methyl group in 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine confers significantly enhanced lipophilicity compared to the non-methylated analog 6-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5). The target compound exhibits a calculated logP value of approximately 2.1 , whereas the non-methylated parent scaffold (1-methyl-1H-pyrrolo[3,2-b]pyridine, CAS 153374-33-5) has a calculated ACD/LogP of 1.17 [1]. This ~0.9 logP unit increase translates to approximately 8-fold higher octanol-water partition coefficient, substantially improving membrane permeability potential in derived drug candidates. Additionally, the N1-methyl group eliminates the hydrogen bond donor capacity of the pyrrole NH, reducing polar surface area and further enhancing passive diffusion characteristics [1]. The methyl group also provides steric protection against N1-glucuronidation and oxidative metabolism, a documented liability for NH-containing azaindole scaffolds in vivo . This structural feature is particularly valuable in central nervous system drug discovery programs where optimal logP values between 2–4 are desired for blood-brain barrier penetration.

Lipophilicity Drug-likeness Medicinal chemistry optimization ADME properties

Pyrrolo[3,2-b]pyridine Scaffold Demonstrates Kinase Inhibitor Utility in Dual mTOR/PI3K Patent Applications

The pyrrolo[3,2-b]pyridine scaffold, of which 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a key functionalized building block, has been validated in patent literature as a core structure for developing dual mTOR kinase and PI3 kinase inhibitors [1]. In US Patent Application 20090298820 (Wyeth), 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds were prepared and evaluated in PI3K fluorescence polarization assays and mTOR enzyme assays. Representative compound II, a pyrrolo[3,2-b]pyridine derivative, exhibited IC50 values of 64 nM against PI3K-α and 41.5 nM against mTOR kinase, demonstrating potent dual inhibition activity [1]. This patent establishes the pyrrolo[3,2-b]pyridine scaffold as a privileged kinase inhibitor template distinct from the more commonly exploited pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The 6-bromo-1-methyl derivative serves as the critical halogenated intermediate enabling late-stage diversification via Suzuki-Miyaura coupling to access the full range of 3-substituted analogs described in this patent family [1]. The scaffold's utility has been further demonstrated in antiproliferative studies: pyrrolo[3,2-b]pyridine diarylurea and amide derivatives showed superior or similar activity to Sorafenib against the A375 human melanoma cell line [2], confirming the translational relevance of this chemotype.

Kinase inhibition mTOR PI3K Oncology Patent evidence

Scaffold-Hopping Validation: Pyrrolo[3,2-b]pyridine Selected Over Pyrrolo[2,3-b]pyridine in M1 PAM Clinical Backup Development

In a scaffold-hopping campaign for developing an M1 muscarinic acetylcholine receptor positive allosteric modulator (M1 PAM) backup clinical candidate to VU319/ACP-319, researchers systematically evaluated isomeric heterocyclic scaffolds [1]. The program transitioned from the pyrrolo[2,3-b]pyridine-based lead VU6007477 to explore isomeric pyrrolo[3,2-b]pyridine congeners, ultimately identifying VU6007496—a pyrrolo[3,2-b]pyridine derivative—as a backup contender [1]. This scaffold selection, documented in ACS Chemical Neuroscience, demonstrates that the pyrrolo[3,2-b]pyridine core offers distinct pharmacological advantages over the more common pyrrolo[2,3-b]pyridine (7-azaindole) scaffold in this CNS-targeted program. The 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine building block enables construction of the VU6007496 chemotype and related analogs through cross-coupling diversification at the C6 position. This real-world drug discovery case demonstrates that the pyrrolo[3,2-b]pyridine scaffold is not merely an alternative to pyrrolo[2,3-b]pyridine but can offer superior outcomes in specific target contexts, a critical consideration for medicinal chemistry teams evaluating building block procurement strategies.

Scaffold hopping M1 muscarinic receptor Positive allosteric modulator CNS drug discovery Clinical candidate

C5-Acetamide Pyrrolo[3,2-b]pyridine Derivatives Achieve >100-Fold Selectivity for 5-HT1F Receptor

Structure-activity relationship studies of pyrrolo[3,2-b]pyridine-based 5-HT1F receptor agonists revealed that specific substitution patterns on this scaffold can achieve exceptional receptor subtype selectivity [1]. In a head-to-head evaluation of isosteric scaffolds (pyrrolo[2,3-c]pyridine, pyrrolo[3,2-b]pyridine, and pyrrolo[3,2-d]pyrimidine) as replacements for the indole core of lead compound 1a (LY334370), the pyrrolo[3,2-b]pyridine analog 3a maintained high 5-HT1F receptor affinity [1]. More significantly, C-5 functionalization of the pyrrolo[3,2-b]pyridine scaffold with an acetamide group (compound 3b) yielded greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. This quantitative selectivity window (>100×) represents a meaningful differentiation from the baseline scaffold selectivity profile and demonstrates that the pyrrolo[3,2-b]pyridine core is highly amenable to selectivity engineering through peripheral substitution. 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine serves as the foundational building block for accessing such C5-functionalized derivatives via orthogonal cross-coupling strategies. The compounds demonstrated oral activity in the neurogenic plasma protein extravasation model, confirming in vivo translation [1].

5-HT1F receptor Serotonin receptor Selectivity Migraine GPCR

93% Synthetic Yield from N1-Methylation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine Demonstrates Scalable Accessibility

The preparation of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine proceeds via a high-yielding N1-methylation of commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5) . According to the documented synthetic procedure (US Patent US08835420B2), treatment of 6-bromo-1H-pyrrolo[3,2-b]pyridine (3.00 g, 15.2 mmol) with sodium hydride (60%, 670 mg, 16.8 mmol) followed by iodomethane (1.05 mL, 16.8 mmol) in DMF at 0°C to room temperature affords the title compound as a white solid in 93% yield (2.98 g) after silica gel chromatography . This 93% isolated yield represents a highly efficient and scalable transformation, enabling cost-effective procurement of multi-gram quantities. In contrast, alternative positional isomers such as 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine require more complex synthetic sequences including cyclization of brominated pyridine precursors (50–65% yield) followed by methylation (60–75% yield), resulting in significantly lower overall yields and higher production costs . The commercial availability of the 6-bromo precursor combined with this robust, high-yielding methylation protocol ensures reliable supply chain and favorable economics for large-scale medicinal chemistry campaigns.

Synthetic methodology Process chemistry Scalability Building block Yield optimization

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine: High-Value Research and Industrial Application Scenarios


Oncology Kinase Inhibitor Development: Dual mTOR/PI3K and MET/AXL Programs

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology indications should prioritize 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine as a core building block. The scaffold is patent-validated for dual mTOR/PI3K inhibition with demonstrated IC50 values of 64 nM (PI3K-α) and 41.5 nM (mTOR) for representative derivatives [1]. The 6-bromo substituent enables Suzuki-Miyaura diversification at a position that projects toward the kinase hinge region, a critical determinant of potency and selectivity. The N1-methyl group enhances lipophilicity (calculated logP ~2.1) for improved cellular permeability and eliminates the metabolic liability associated with NH-containing azaindoles . The compound's role in developing MET and AXL kinase inhibitors is documented in Organic Process Research & Development .

CNS Drug Discovery: GPCR Modulators with Enhanced Blood-Brain Barrier Penetration

The pyrrolo[3,2-b]pyridine scaffold has demonstrated superior performance over pyrrolo[2,3-b]pyridine in M1 muscarinic receptor PAM development, culminating in the selection of VU6007496 as a backup clinical candidate [2]. For CNS-targeted GPCR programs, the calculated logP of 2.1 positions 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-derived compounds in the optimal range (2–4) for blood-brain barrier penetration . The scaffold has also enabled >100-fold selectivity for 5-HT1F over related serotonin receptor subtypes when appropriately functionalized at C5 [3]. The N1-methyl group provides critical steric protection against metabolic degradation, a key consideration for CNS drug candidates requiring sustained brain exposure .

Structure-Activity Relationship (SAR) Library Synthesis via Cross-Coupling Diversification

The 6-bromo substituent serves as an optimal handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings . The 93% synthetic yield from the commercially available 6-bromo-1H-pyrrolo[3,2-b]pyridine precursor ensures cost-effective access to multi-gram quantities for library production . Unlike isomeric 7-bromo analogs that exhibit regioselectivity complications (C7:C5 ratios of 7:1 to 9:1 during synthesis) , the 6-bromo derivative provides a structurally unambiguous coupling handle. This predictability is essential for SAR studies where precise structural control directly correlates with interpretable biological data.

Antiproliferative Agent Development Targeting Melanoma and Solid Tumors

Pyrrolo[3,2-b]pyridine diarylurea and amide derivatives have demonstrated antiproliferative activity against the A375 human melanoma cell line that is superior or comparable to the approved multikinase inhibitor Sorafenib [4]. The 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine building block provides direct access to these biologically validated chemotypes through bromine displacement with appropriate aryl/heteroaryl coupling partners. The scaffold's rigid bicyclic architecture contributes to target binding affinity while the methyl group at N1 provides a vector for additional hydrophobic interactions within the ATP-binding pocket . This evidence supports the compound's utility in developing next-generation antiproliferative agents for oncology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.